2-Chloro-3-ethynylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethynylbenzoic acid is a useful research compound. Its molecular formula is C9H5ClO2 and its molecular weight is 180.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermoresponsive Chiroptical Properties
One study focused on the thermoresponsive material characteristics of poly(4‘-ethynylbenzo-15-crown-5), which exhibits chiral on−off switching properties. This material demonstrated significant changes in circular dichroism intensity with temperature variations, suggesting potential applications in smart materials and sensors (Sakai et al., 2006).
Metal-Organic Frameworks (MOFs)
Another application involves the synthesis of 4,4'-ethynylenedibenzoic acids for constructing Zn-based, mixed-ligand metal-organic frameworks (MOFs). By varying the functionality in the 3- and 3'-positions of these linkers, researchers could create MOFs with different connectivities and levels of interpenetration, highlighting the role of 2-Chloro-3-ethynylbenzoic acid derivatives in the structural diversity of porous materials (Gadzikwa et al., 2008).
Nonlinear Optical Materials
The synthesis and characterization of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds with carboxylic acid groups and ester substituents, have shown significant optical nonlinearity. These compounds are potential candidates for optical limiting applications, demonstrating the utility of this compound derivatives in the development of nonlinear optical materials (Chandrakantha et al., 2013).
Fluorescent pH Sensors
Research into heteroatom-containing organic fluorophores, such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, has highlighted their potential as fluorescent pH sensors. These materials exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making them suitable for detecting acidic and basic organic vapors (Yang et al., 2013).
Dye-Sensitized Solar Cells
Another study systematically investigated the impact of electron-acceptors in dye-sensitized solar cells, demonstrating how conjugating various electron-acceptor groups to a binary electron-donor can significantly affect the photovoltaic parameters and cell stability. This research underscores the potential of this compound derivatives in enhancing the efficiency and durability of photoelectrochemical cells (Yang et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gear .
Mechanism of Action
Target of Action
It is structurally similar to benzoic acid, which is known to have antimicrobial properties and is widely used as a food preservative . Benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .
Mode of Action
Based on its structural similarity to benzoic acid, it may interact with microbial enzymes, disrupting their metabolic processes
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver, forming hippuric acid, which is then excreted . This suggests that 2-Chloro-3-ethynylbenzoic acid may also be involved in glycine conjugation pathways.
Pharmacokinetics
As a structurally similar compound, benzoic acid is known to be rapidly absorbed and metabolized in the liver, where it is conjugated with glycine and excreted as hippuric acid .
Result of Action
Benzoic acid, a structurally similar compound, is known to have antimicrobial properties, suggesting that this compound may also have similar effects .
Properties
IUPAC Name |
2-chloro-3-ethynylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGHWFGWKCPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.